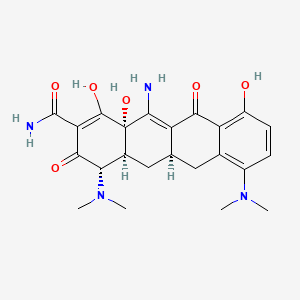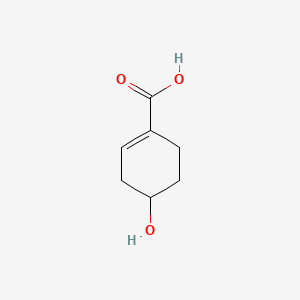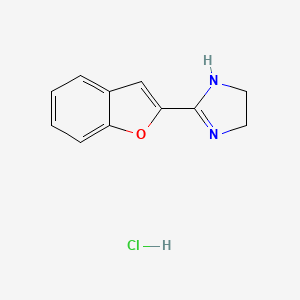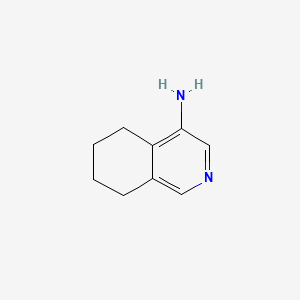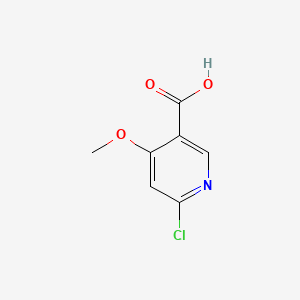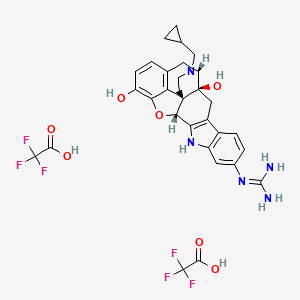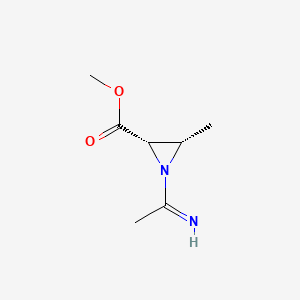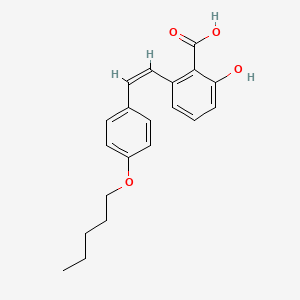
N-Methyl Picolinamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Picolinamide-d3 is a deuterated derivative of N-Methyl Picolinamide, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic labeling, which aids in various analytical and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Picolinamide-d3 typically involves the reaction of picolinamide with deuterated methylating agents. One common method includes the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of N-methyl-2-pyridylmethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: N-Methyl Picolinamide N-oxide.
Reduction: N-Methyl-2-pyridylmethanol.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl Picolinamide-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in elucidating reaction mechanisms and improving efficiency.
Mechanism of Action
The mechanism of action of N-Methyl Picolinamide-d3 involves its interaction with various molecular targets depending on the context of its use. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting metabolic pathways. The deuterium atoms provide a unique advantage by altering the kinetic isotope effects, which can be used to study enzyme mechanisms and drug interactions.
Comparison with Similar Compounds
N-Methyl Picolinamide-d3 is compared with other deuterated and non-deuterated picolinamide derivatives. Some similar compounds include:
N-Methyl Picolinamide: The non-deuterated version, used in similar applications but without the benefits of isotopic labeling.
N-Methyl Picolinamide-4-thiol: A derivative with a thiol group, used in anticancer research due to its ability to inhibit specific kinases.
N-Methyl Picolinamide N-oxide: An oxidized form, used in studies related to oxidative stress and enzyme inhibition.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies, making it a valuable tool in various scientific disciplines.
Properties
CAS No. |
1346600-66-5 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
139.172 |
IUPAC Name |
N-(trideuteriomethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)/i1D3 |
InChI Key |
HXXAUIXTYRHFNO-FIBGUPNXSA-N |
SMILES |
CNC(=O)C1=CC=CC=N1 |
Synonyms |
N-(Methyl-d3)-2-pyridinecarboxamide; N-Methylpicolinamide-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


